3-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
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Description
3-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique properties and has been used in various research studies to understand its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
Research has explored various synthesis techniques for derivatives of this compound, focusing on the chemical reactivity and the formation of complex structures. For instance, studies have delved into the synthesis of 1,1-dialkylindolium-2-thiolates through base-induced transformation of related thiadiazoles, revealing insights into ring-opening reactions and intramolecular cyclization processes (Androsov, 2008).
Chemical Reactivity
Investigations into the reactivity of alkyl 1-[N-(2-chloro-5-nitro-phenyl)-benzimidoyl] thioureas have provided insights into thiourea-isothiourea rearrangements and SNAr reactions, contributing to the understanding of the chemical behavior of these compounds under different conditions (Fathalla et al., 2012).
Applications in Material Science
Luminescence Sensitization
The study of thiophenyl-derivatized nitrobenzoato antennas has evaluated their potential as sensitizers for Eu(III) and Tb(III) luminescence, suggesting applications in the development of luminescent materials with potential uses in optoelectronics and sensing technologies (Viswanathan & Bettencourt-Dias, 2006).
Biomedical Applications
Antimicrobial and Antiproliferative Activities
Research on benzothiazole derivatives has shown selective cytotoxicity against tumorigenic cell lines, indicating potential applications in the development of new antitumor agents. This highlights the compound's relevance in pharmaceutical research focused on cancer treatment (Yoshida et al., 2005). Moreover, studies on the synthesis and evaluation of thiazole derivatives have demonstrated antimicrobial activities, suggesting their use in addressing bacterial and fungal infections (Chawla, 2016).
Properties
IUPAC Name |
3-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3S/c17-12-5-1-4-11(7-12)15(21)19-16-18-14(9-24-16)10-3-2-6-13(8-10)20(22)23/h1-9H,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLTVDNNOPILNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.